Cas no 54384-88-2 (N-[(6-methyl-2-pyridinyl)methyl]-Formamide)
N-[(6-methyl-2-pyridinyl)methyl]-Formamide Chemical and Physical Properties
Names and Identifiers
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- N-[(6-methyl-2-pyridinyl)methyl]-Formamide
- N-((6-Methylpyridin-2-yl)methyl)formamide
- N-[(6-methylpyridin-2-yl)methyl]formamide
- DTXSID20480643
- DB-308424
- 54384-88-2
- N-(6-Methyl-pyridin-2-ylmethyl)-formamide
- AKOS006310555
- SB54177
-
- MDL: MFCD09909458
- Inchi: 1S/C8H10N2O/c1-7-3-2-4-8(10-7)5-9-6-11/h2-4,6H,5H2,1H3,(H,9,11)
- InChI Key: NLZVOWLLWLXGIX-UHFFFAOYSA-N
- SMILES: O=CNCC1C=CC=C(C)N=1
Computed Properties
- Exact Mass: 150.079312947g/mol
- Monoisotopic Mass: 150.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 42Ų
N-[(6-methyl-2-pyridinyl)methyl]-Formamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029190956-1g |
N-((6-Methylpyridin-2-yl)methyl)formamide |
54384-88-2 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Chemenu | CM125628-1g |
N-((6-methylpyridin-2-yl)methyl)formamide |
54384-88-2 | 95% | 1g |
$333 | 2021-08-05 | |
| Chemenu | CM125628-1g |
N-((6-methylpyridin-2-yl)methyl)formamide |
54384-88-2 | 95%+ | 1g |
$333 | 2023-02-18 | |
| Cooke Chemical | BD1811948-1g |
N-((6-Methylpyridin-2-yl)methyl)formamide |
54384-88-2 | 95+% | 1g |
RMB 1612.80 | 2025-02-21 |
N-[(6-methyl-2-pyridinyl)methyl]-Formamide Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on N-[(6-methyl-2-pyridinyl)methyl]-Formamide
Introduction to N-[(6-methyl-2-pyridinyl)methyl]-Formamide (CAS No. 54384-88-2)
N-[(6-methyl-2-pyridinyl)methyl]-Formamide, a compound with the chemical identifier CAS No. 54384-88-2, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and pharmacological properties. The presence of a methyl group at the 6-position and a formamide moiety at the 2-position of the pyridine ring contributes to its unique chemical and biological characteristics, making it a valuable scaffold for drug discovery and development.
The6-methyl-2-pyridinylsubstituent in N-[(6-methyl-2-pyridinyl)methyl]-Formamide imparts a specific electronic and steric environment that can influence its interactions with biological targets. Pyridine derivatives are known to exhibit a wide range of activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The formamide group, on the other hand, introduces a polar functionality that can enhance solubility and binding affinity in biological systems. These structural features make N-[(6-methyl-2-pyridinyl)methyl]-Formamide a promising candidate for further investigation in medicinal chemistry.
In recent years, there has been growing interest in the development of novel pyridine-based compounds due to their potential therapeutic applications. Research has shown that modifications at specific positions on the pyridine ring can significantly alter the pharmacological profile of these molecules. For instance, studies have demonstrated that substituents at the 2- and 6-positions can enhance binding affinity to certain enzymes and receptors, leading to improved drug efficacy. N-[(6-methyl-2-pyridinyl)methyl]-Formamide is no exception, as its unique structure may offer advantages in terms of bioavailability and target specificity.
The synthesis of N-[(6-methyl-2-pyridinyl)methyl]-Formamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the functionalization of a pyridine precursor, followed by the introduction of the methyl group and the formamide moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels. These methods are essential for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
One of the most compelling aspects of N-[(6-methyl-2-pyridinyl)methyl]-Formamide is its potential as a lead compound for drug development. Preclinical studies have indicated that derivatives of this compound may exhibit desirable pharmacokinetic properties, including good oral bioavailability and metabolic stability. Additionally, computational modeling has been used to predict how different structural modifications might affect binding interactions with biological targets. These insights have guided the design of novel analogs with enhanced therapeutic potential.
The pharmaceutical industry is increasingly leveraging computational tools to accelerate drug discovery processes. By integrating data from various sources, including experimental results and molecular simulations, researchers can identify promising candidates more efficiently. N-[(6-methyl-2-pyridinyl)methyl]-Formamide has been incorporated into several virtual screening campaigns aimed at identifying new drugs for treating chronic diseases. The compound's unique structure has made it a focal point in efforts to develop innovative therapies that address unmet medical needs.
Recent advancements in analytical chemistry have also contributed to our understanding of N-[(6-methyl-2-pyridinyl)methyl]-Formamide's behavior in biological systems. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have provided detailed insights into its molecular structure and interactions with biological targets. These findings have informed ongoing efforts to optimize its pharmacological properties for therapeutic use.
The future prospects for N-[(6-methyl-2-pyridinyl)methyl]-Formamide are promising, with ongoing research aimed at expanding its applications in drug development. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel derivatives with improved efficacy and safety profiles. As our understanding of pyridine-based compounds continues to grow, compounds like N-[(6-methyl-2-pyridinyl)methyl]-Formamide will remain at the forefront of medicinal chemistry innovation.
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